molecular formula C20H13N3S B14412667 2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile CAS No. 86625-39-0

2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile

Cat. No.: B14412667
CAS No.: 86625-39-0
M. Wt: 327.4 g/mol
InChI Key: ZGOQUKZSELXNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile is a heterocyclic compound featuring a pyridine ring substituted with methylsulfanyl and diphenyl groups, along with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine derivatives with methylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recycling and waste minimization are also critical considerations in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)nicotinamide: Shares the methylsulfanyl group but differs in the core structure.

    2-Methylsulfanyl-1,4-dihydropyrimidine: Similar functional group but different heterocyclic ring.

    Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with distinct properties.

Uniqueness

2-(Methylsulfanyl)-4,6-diphenylpyridine-3,5-dicarbonitrile stands out due to its combination of methylsulfanyl, diphenyl, and cyano groups on a pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for diverse research applications .

Properties

CAS No.

86625-39-0

Molecular Formula

C20H13N3S

Molecular Weight

327.4 g/mol

IUPAC Name

2-methylsulfanyl-4,6-diphenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C20H13N3S/c1-24-20-17(13-22)18(14-8-4-2-5-9-14)16(12-21)19(23-20)15-10-6-3-7-11-15/h2-11H,1H3

InChI Key

ZGOQUKZSELXNPY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C(=N1)C2=CC=CC=C2)C#N)C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.